ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
The compound is a derivative of quinolone, which is a type of organic compound often used in the production of antibiotics. The “ethyl”, “cyclopropylmethyl”, and “fluoro” groups are all substituents on the quinolone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinolone ring and the addition of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolone ring, with the various substituents attached at the specified positions. The “ethyl” and “cyclopropylmethyl” groups are alkyl groups, which are composed of carbon and hydrogen atoms. The “fluoro” group is a single fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of the various substituents. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Scientific Research Applications
1-CPM-6-FODHQ has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro. In addition, 1-CPM-6-FODHQ has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colorectal cancer. Furthermore, 1-CPM-6-FODHQ has been studied for its potential use in the treatment of viral infections, including hepatitis B and C, and HIV.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the quinoline nucleus in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to interact with a variety of biochemical pathways, given their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Advantages and Limitations for Lab Experiments
1-CPM-6-FODHQ has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it more accessible for research purposes. In addition, 1-CPM-6-FODHQ has been shown to be effective in the inhibition of various pro-inflammatory cytokines, cancer cell lines, and viral proteins. However, 1-CPM-6-FODHQ has several limitations, including its relatively low bioavailability, which may limit its efficacy in vivo.
Future Directions
Given the potential of 1-CPM-6-FODHQ as an anti-inflammatory, anti-cancer, and anti-viral agent, there are several future directions for research. These include further investigation into the mechanism of action of 1-CPM-6-FODHQ, as well as the development of novel delivery systems for the compound. In addition, further research is needed to determine the optimal dosage and administration of 1-CPM-6-FODHQ for the treatment of various diseases. Furthermore, further research is needed to explore the potential of 1-CPM-6-FODHQ as a therapeutic agent for other diseases, such as Alzheimer’s and Parkinson’s. Finally, further research is needed to determine the safety and efficacy of 1-CPM-6-FODHQ in humans.
Synthesis Methods
1-CPM-6-FODHQ can be synthesized via a two-step process. The first step involves the preparation of cyclopropylmethyl-6-fluoro-1,4-dihydroquinoline (CPM-6-FDHQ) by reacting cyclopropylmethyl bromide (CPM) with 6-fluoro-1,4-dihydroquinoline (6-FDHQ). The second step involves the reaction of CPM-6-FDHQ with ethyl chloroformate (EtOCl) to produce 1-CPM-6-FODHQ.
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-21-16(20)13-9-18(8-10-3-4-10)14-6-5-11(17)7-12(14)15(13)19/h5-7,9-10H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEXLZRGUUZQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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